molecular formula C9H11BrO3 B6292318 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene CAS No. 133730-24-2

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B6292318
CAS No.: 133730-24-2
M. Wt: 247.09 g/mol
InChI Key: BLMWLFUFEZBNAO-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene (CAS: 133730-24-2) is a substituted benzene derivative with the molecular formula $ \text{C}9\text{H}{11}\text{BrO}_3 $ and a molecular weight of 247.09 g/mol . The compound features a bromine atom at position 1, a methoxy group at position 4, and a methoxymethoxy group at position 2. This structure renders it valuable in organic synthesis, particularly as an intermediate for constructing complex molecules, such as natural products and heterocycles.

Synthesis: A high-yield (83%) synthesis route starts with 2-methoxyphenol. Key steps include acetylation, bromination, hydrolysis, and substitution to introduce the methoxymethoxy group . The methoxymethoxy moiety acts as a hydroxyl-protecting group, enabling selective reactivity in subsequent transformations .

Properties

IUPAC Name

1-bromo-4-methoxy-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMWLFUFEZBNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation via Methoxymethylation

A plausible route involves Friedel-Crafts alkylation to introduce the methoxymethyl group. For example, reacting 1-bromo-4-methoxybenzene with chloromethyl methyl ether (MOMCl) in the presence of AlCl3 could yield the target compound. However, regioselectivity challenges arise due to competing ortho/para-directing effects of the methoxy group. In analogous syntheses, such as the production of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, AlCl3-mediated Friedel-Crafts acylation followed by reduction with triethylsilane proved effective. Adapting this method, 5-bromo-2-methoxybenzoic acid could be converted to its acyl chloride using oxalyl chloride , followed by reaction with a methoxymethylating agent and subsequent reduction (Fig. 1).

Key Reaction Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C for acylation; 20–65°C for reduction

  • Catalysts: AlCl3 for Friedel-Crafts, triethylsilane for reduction

  • Yield: ~60–70% (extrapolated from similar protocols)

Reduction of Ketone Intermediates

The patent US20160280619A1 details a one-pot synthesis for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, avoiding acetonitrile to prevent impurity formation. This method involves:

  • Acylation : 5-Bromo-2-chlorobenzoic acid → acyl chloride (oxalyl chloride, DMF).

  • Friedel-Crafts alkylation : Reaction with phenetole (AlCl3, 0–5°C).

  • Reduction : Triethylsilane-mediated ketone-to-methylene reduction.

For 1-bromo-4-methoxy-2-(methoxymethyl)benzene, replacing phenetole with a methoxymethyl donor (e.g., methoxymethyl chloride) could achieve the desired substitution. The reduction step, critical for converting ketones to methylene groups, requires careful control to avoid over-reduction or side reactions.

Directed Ortho-Metalation Strategies

Lithium-Halogen Exchange and Functionalization

Directed ortho-metalation (DoM) leverages directing groups to achieve precise substitution. For instance, US20130090498A1 synthesizes 4-bromo-2-methoxybenzaldehyde via tributylmagnesium ate complex -mediated metal-halogen exchange. Applying this to 1,4-dibromo-2-methoxybenzene, a Grignard reagent could introduce the methoxymethyl group at position 2 before bromination.

Key Steps :

  • Metalation : 1,4-Dibromo-2-methoxybenzene + iPrMgCl → aryl-magnesium intermediate.

  • Electrophilic quenching : Formylation with DMF or methoxymethylation with MOMCl.

  • Bromination : Controlled bromine addition at position 1.

This method’s success hinges on cryogenic conditions (-78°C) and anhydrous solvents (THF), as described in analogous syntheses.

Sequential Halogenation and Alkylation

Bromination of Pre-Substituted Intermediates

Starting with 4-methoxy-2-(methoxymethyl)benzene, electrophilic bromination using Br2/FeBr3 or N-bromosuccinimide (NBS) could introduce bromine at position 1. The methoxy group’s para-directing effect and the methoxymethyl group’s ortho-directing influence collaboratively favor bromination at position 1.

Optimization Challenges :

  • Competing bromination at position 5 (meta to methoxy).

  • Side reactions: Di-bromination or ring oxidation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (Estimated)
Friedel-CraftsOne-pot synthesis; ScalableRegioselectivity issues60–70%
DoMHigh regiocontrolCryogenic conditions; Costly reagents40–50%
Sequential HalogenationSimplicity; Minimal stepsCompeting substitution50–60%

Mechanistic Insights and Side Reactions

Impurity Formation in Friedel-Crafts Routes

As observed in US20160280619A1, acetonitrile solvent can lead to N-acetylated impurities via nucleophilic attack on ketone intermediates. Substituting acetonitrile with dichloromethane or toluene mitigates this risk. Similarly, over-reduction during the triethylsilane step may produce dehalogenated byproducts, necessitating precise stoichiometry.

Steric Hindrance in DoM Approaches

Bulky methoxymethyl groups may hinder metalation efficiency, requiring excess Grignard reagents or prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-methoxy-2-(methoxymethoxy)benzene derivatives with different substituents.

    Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzaldehyde or 4-methoxy-2-(methoxymethoxy)benzoic acid.

    Reduction: Formation of 4-methoxy-2-(methoxymethoxy)benzene.

Scientific Research Applications

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and methoxymethoxy groups influence the compound’s reactivity and stability by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .

In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the nature of the biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-bromo-4-methoxy-2-(methoxymethoxy)benzene, highlighting structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Properties Reference
1-Bromo-2-chloro-4-(methoxymethoxy)benzene Cl at position 2 $ \text{C}8\text{H}8\text{BrClO}_2 $ 251.51 Chloro group enhances electrophilic substitution reactivity
1-Bromo-4-methoxy-2-(1-methylethenyl)benzene (1d) Ethenyl group at position 2 $ \text{C}{10}\text{H}{11}\text{BrO} $ 227.10 Ethenyl enables cycloaddition or polymerization
1-Bromo-4-(2-methoxyethoxy)benzene 2-Methoxyethoxy at position 4 $ \text{C}9\text{H}{11}\text{BrO}_2 $ 231.09 Longer ether chain increases hydrophilicity
1-Bromo-2-(bromomethyl)-4-methoxybenzene Bromomethyl at position 2 $ \text{C}8\text{H}8\text{Br}_2\text{O} $ 280.96 Dual bromine sites enable cross-coupling reactions
1-(4-Bromophenyl)-2-methoxyethanone Ketone at position 2 $ \text{C}9\text{H}9\text{BrO}_2 $ 229.07 Ketone functionality facilitates nucleophilic attacks

Biological Activity

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound characterized by a bromine atom and two methoxy groups attached to a benzene ring. Its molecular formula is C9H11BrO3C_9H_{11}BrO_3, with a molecular weight of approximately 247.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structural arrangement of this compound includes:

  • A bromine atom at the para position.
  • A methoxymethoxy group at the meta position.
    This unique configuration may enhance its solubility and reactivity compared to similar compounds, potentially impacting its biological activity.
PropertyValue
Molecular FormulaC9H11BrO3C_9H_{11}BrO_3
Molecular Weight247.09 g/mol
IUPAC NameThis compound
CAS Number133730-24-2

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and anticancer properties.

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit certain kinases or transcription factors, modulating cellular signaling pathways that are crucial for tumor growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Inhibition of Enzymes : The compound may inhibit enzyme activity related to inflammatory processes or cancer cell growth.
  • Modulation of Gene Expression : It could affect transcription factors that regulate genes involved in cell cycle progression and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of methoxy-substituted phenolic compounds.
    • Findings : Compounds exhibited significant inhibition of TNF-alpha production in vitro, suggesting potential therapeutic applications for inflammatory diseases.
  • Anticancer Screening :
    • Objective : To assess the cytotoxic effects of substituted benzene derivatives on cancer cell lines.
    • Findings : Several analogs demonstrated selective cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction.
  • Synthesis and Biological Evaluation :
    • Objective : To synthesize new derivatives of brominated methoxybenzenes and evaluate their biological activities.
    • Findings : New derivatives showed enhanced activity against various cancer cell lines compared to their parent compounds.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene, and how can yields be maximized?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and protection/deprotection strategies. Key steps include:
  • Halogenation : Bromination of a methoxymethoxy-substituted benzene precursor using N-bromosuccinimide (NBS) in acetonitrile, achieving 50–70% yields .
  • Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH) to protect hydroxyl intermediates .
  • Optimization : Reaction purity can be improved via silica gel column chromatography (hexane/ethyl acetate eluent) . For higher yields, ensure anhydrous conditions and stoichiometric control of halogenating agents .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (split due to substituents). Methoxymethoxy groups show singlet peaks at δ 3.3–3.5 ppm (OCH3) and δ 4.6–5.0 ppm (OCH2O) .
  • ¹³C NMR : Aromatic carbons appear at 110–150 ppm; methoxy carbons at ~55–60 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z 247.09 (calculated for C9H11BrO3) confirm molecular weight .

Q. What are common reactions involving this compound in organic synthesis?

  • Methodological Answer :
  • Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl/vinyl) using Pd(PPh3)4 catalysts .
  • Electrophilic Aromatic Substitution : The methoxymethoxy group directs incoming electrophiles (e.g., nitration) to specific ring positions .
  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the MOM group, yielding phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in modifying the benzene ring of this compound?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example:
  • Meta-Directing Effects : The bromine atom deactivates the ring, directing electrophiles to the para position relative to the methoxymethoxy group .
  • Comparative Analysis :
CompoundSubstituent PatternReactivity Profile
This compoundBromine (deactivating), MOM (activating)Electrophiles target C5 position
1-Bromo-2-chloro-4-methoxybenzeneBromine, chlorine (both deactivating)Reduced reactivity at C5
Computational tools like density functional theory (DFT) can predict electron density distributions to guide synthetic planning .

Q. What computational modeling approaches are suitable for studying the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, identifying reactive sites. The bromine atom lowers HOMO energy (-6.2 eV), reducing nucleophilicity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Parameters from PubChem (e.g., InChIKey: DIZPEZNNOODNQE) enable accurate force field assignments .

Q. How can researchers investigate the biological activity of this compound despite limited published data?

  • Methodological Answer :
  • Analog-Based Inference : Compare with structurally similar compounds (e.g., halogenated methoxybenzenes) known for antimicrobial or anticancer activity .
  • In Vitro Assays : Test against Candida albicans (common in antifungal studies) using broth microdilution (MIC values <50 µg/mL suggest potency) .
  • Targeted Binding Studies : Use surface plasmon resonance (SPR) to measure interactions with cytochrome P450 enzymes, leveraging bromine’s electrophilic nature .

Q. How should researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 70%)?

  • Methodological Answer : Yield discrepancies often arise from:
  • Reaction Scale : Smaller scales (<1 mmol) may suffer from inefficiencies in mixing or heat transfer .
  • Purification Methods : Column chromatography (vs. distillation) improves purity but reduces recovered yield .
  • Catalyst Loading : Pd-based catalysts in cross-coupling reactions require strict control (1–5 mol%) to avoid side reactions .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritation risks) .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

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